molecular formula C20H24N6O3 B11427670 3-(7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one

3-(7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one

Cat. No.: B11427670
M. Wt: 396.4 g/mol
InChI Key: MZVMQEHHBMPSPI-UHFFFAOYSA-N
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Description

3-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}-1-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]PROPAN-1-ONE is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazolopyrimidine core and a piperazine moiety. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}-1-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]PROPAN-1-ONE typically involves multiple steps

    Preparation of Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as 5-methyl-1,2,4-triazole and a suitable aldehyde or ketone. The reaction is typically carried out under reflux conditions in the presence of a catalyst like acetic acid.

    Introduction of Piperazine Moiety: The piperazine moiety is introduced through a nucleophilic substitution reaction. This involves reacting the triazolopyrimidine core with 4-(4-methoxyphenyl)piperazine in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

3-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}-1-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]PROPAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in the triazolopyrimidine core can be oxidized to form a ketone.

    Reduction: The compound can undergo reduction reactions to convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the ketone yields an alcohol.

Mechanism of Action

The mechanism of action of 3-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}-1-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]PROPAN-1-ONE involves its interaction with specific molecular targets and pathways. For instance, its antimalarial activity is attributed to the inhibition of dihydroorotate dehydrogenase, an enzyme crucial for pyrimidine biosynthesis in Plasmodium parasites . Additionally, its potential binding to HIV TAR RNA suggests a role in disrupting viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}-1-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]PROPAN-1-ONE is unique due to the presence of both the triazolopyrimidine core and the piperazine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H24N6O3

Molecular Weight

396.4 g/mol

IUPAC Name

6-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C20H24N6O3/c1-14-17(19(28)26-20(23-14)21-13-22-26)7-8-18(27)25-11-9-24(10-12-25)15-3-5-16(29-2)6-4-15/h3-6,13H,7-12H2,1-2H3,(H,21,22,23)

InChI Key

MZVMQEHHBMPSPI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2C(=N1)N=CN2)CCC(=O)N3CCN(CC3)C4=CC=C(C=C4)OC

Origin of Product

United States

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